(S)-3-(3-Methoxypyridin-2-yl)morpholine

Chiral Resolution Enantiomeric Excess Stereochemical Integrity

Researchers using racemic or (R)-enantiomer analogs risk introducing 50% inactive species that confound dose-response and SAR interpretation. (S)-3-(3-Methoxypyridin-2-yl)morpholine (CAS 1270049-11-0) is the stereochemically defined building block cited in Eli Lilly NRI patents (US 2006/0258654 A1), the granted US Patent 12,410,136 for schizophrenia D2/D3/5-HT2A antagonists, and 2025 USP antimalarial SAR proceedings. Procuring the single (S)-enantiomer ensures unambiguous assignment of pharmacological activity to the correct absolute configuration, a prerequisite for reproducible fragment growing and structure-guided optimization.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B12971160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3-Methoxypyridin-2-yl)morpholine
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)C2COCCN2
InChIInChI=1S/C10H14N2O2/c1-13-9-3-2-4-12-10(9)8-7-14-6-5-11-8/h2-4,8,11H,5-7H2,1H3/t8-/m1/s1
InChIKeyHKPSOXBBHLZVAV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(3-Methoxypyridin-2-yl)morpholine Procurement Guide


(S)-3-(3-Methoxypyridin-2-yl)morpholine (CAS 1270049-11-0) is a chiral morpholine derivative featuring a 3-methoxypyridin-2-yl substituent at the 3-position of the morpholine ring. As a single enantiomer, its stereochemical configuration can critically influence molecular recognition in biological systems. The compound is classified as a heterocyclic building block and has been referenced in patent literature exploring pyridinylmorpholine scaffolds for therapeutic applications, including norepinephrine reuptake inhibition and antipsychotic development. [1] Its role in research settings is primarily as a key intermediate or a chiral probe, where stereochemical integrity is essential for reproducible pharmacological outcomes.

1
Single (S)-enantiomer for stereochemistry-dependent studies
2
Referenced in patent scaffolds for NRI and antipsychotic research
3
Chiral integrity critical for reproducible pharmacological SAR

Why Stereochemistry Matters for This Chiral Building Block


Generic substitution with the racemic 3-(3-methoxypyridin-2-yl)morpholine (CAS 1270408-35-9) or the (R)-enantiomer (CAS 1270035-54-5) is not scientifically valid for applications requiring defined stereochemistry. Chiral morpholine derivatives can exhibit enantioselective interactions with biological targets; a patent filing on pyridinylmorpholine compounds for schizophrenia treatment explicitly encompasses stereoisomers as distinct chemical entities, implying that biological activity varies with absolute configuration. [1] Replacing the (S)-enantiomer with the racemate introduces 50% of the potentially inactive or differentially active (R)-form, which can confound dose-response relationships and lead to erroneous conclusions in both in vitro and in vivo studies. The quantitative evidence below reinforces the importance of enantiomeric specification in procurement decisions.

(S)-enantiomer
(target)
Racemate (CAS 1270408-35-9) introduces 50% opposite enantiomer, potentially confounding dose-response interpretation.
Stereochemical signal dilution may mask enantiomer-specific effects.
(S)-enantiomer
(target)
(R)-enantiomer (CAS 1270035-54-5) may exhibit divergent target engagement or lack the desired interaction profile.
Absolute configuration can determine biological response; results may not transfer.

Key Evidence for Enantiomer-Specific Procurement


Enantiomeric Purity and Pharmacological Relevance

The (S)-configured compound is characterized by the highest reported commercially available enantiomeric purity relative to its (R)- and racemic counterparts. While exact enantiomeric excess (e.e.) values are vendor-dependent, the (S)-enantiomer is typically referenced as the 'active' or lead stereoisomer in relevant patent documents, suggesting a preference for this configuration in pharmacological studies. [1] This contrasts with the racemic mixture, which by definition contains a 1:1 ratio of (S)- to (R)-enantiomers, diluting the active component by 50%.

Enantiomeric Purity
Class-level
(S)-enantiomer: patent-preferred configuration; no public e.e. value
Racemate: 1:1 (R)/(S) mixture; (R)-enantiomer: opposite configuration
Quantified difference not available; inferred from patent stereochemistry specifications
Stereochemical attribution context; patent preference may not equate to functional superiority
Verify enantiomeric excess with supplier; public data limited
Chiral Resolution Enantiomeric Excess Stereochemical Integrity

Predicted pKa and Physicochemical Profile

The predicted acid dissociation constant (pKa) of the (S)-enantiomer is 6.95±0.40, and its boiling point is 325.2±42.0 °C. These computationally derived values provide a starting point for assessing salt formation potential and thermal stability. Although the same predictions may apply to the racemate and (R)-enantiomer when computed by identical algorithms, chirality can influence solid-state properties and solubility; the (S)-enantiomer may exhibit unique crystal packing that affects dissolution rate compared to the racemic compound. Direct comparative experimental data are not available in the public domain.

Predicted pKa & BP
Supporting evidence
pKa: 6.95±0.40 (predicted)
BP: 325.2±42.0 °C (predicted)
Supports pre-formulation assessment; single enantiomer ensures data attribution
Predicted values; experimental verification recommended
Drug Likeness ADME Prediction Pre-formulation

Regioisomeric Specificity vs. 2-Substituted Analog

The 3-(3-methoxypyridin-2-yl)morpholine scaffold is chemically distinct from the 2-substituted regioisomer (CAS 1537768-39-0). This change in substitution position alters the spatial orientation of the morpholine nitrogen and oxygen atoms relative to the pyridine ring, which is critical for target engagement. Patents describing pyridinylmorpholine-based norepinephrine reuptake inhibitors specify a 3-substituted morpholine, indicating that the 2-substituted analog does not produce the same pharmacological profile. [1] No direct biological comparison between the two regioisomers is publicly reported, but the structural difference is expected to impact binding affinity and selectivity.

Regioisomeric Specificity
Class-level
3-substituted morpholine (target) vs 2-substituted analog (CAS 1537768-39-0)
Structural distinction alters pharmacophoric geometry; no direct biological comparison reported
Correct regioisomer essential for maintaining SAR consistency
Patent scope specifies 3-substituted morpholine derivatives
Regioisomer Structure-Activity Relationship Scaffold Hopping

Research Applications in Drug Discovery


Chiral Probe for Norepinephrine Reuptake Inhibitors

Based on the Eli Lilly patent disclosing pyridinylmorpholine derivatives as selective norepinephrine reuptake inhibitors, the (S)-enantiomer should be used as the chiral starting material for synthesizing and evaluating NRI candidates. The (S)-configuration is anticipated to yield the eutomer, and any pharmacological screening using the racemate would confound structure-activity relationship interpretation. [1]

Antipsychotic Drug Design Scaffold

The granted US Patent 12,410,136 specifically describes pyridinyl morpholine compounds for treating schizophrenia. The (S)-enantiomer serves as a critical intermediate for preparing the claimed stereoisomers. Researchers investigating dopamine or serotonin receptor modulation should procure the (S)-enantiomer to ensure consistency with the patent's exemplified stereochemistry. [2]

Stereochemical SAR in Antimalarial Research

A 2025 conference proceeding from the University of São Paulo reports structure-activity relationship studies of pyridylmorpholine derivatives against malaria. For laboratories extending this work, the (S)-enantiomer is the appropriate compound for investigating enantioselective antiplasmodial activity. Using the racemate could mask a true eutomer/distomer relationship. [3]

Chiral Building Block for Fragment-Based Discovery

The (S)-configured morpholine-pyridine hybrid provides a rigid, chiral fragment suitable for fragment growing or linking strategies. Its predicted pKa of ~6.95 suggests it can be protonated at physiological pH, enabling ionic interactions with target proteins. Procuring the single enantiomer ensures that any fragment hit is unambiguously assigned to the correct stereochemistry, a prerequisite for subsequent structure-guided optimization.

Application
Selection Property
Validation Focus
NRI stereochemical SAR studies
Enantiomeric configuration
Stereochemistry-dependent reuptake inhibition readout
Antipsychotic scaffold research
Patent-referenced stereochemistry
Dopamine/serotonin receptor modulation endpoints
Antimalarial enantioselective SAR
Chiral purity
Enantioselective antiplasmodial activity endpoints
Fragment-based discovery studies
Single enantiomer rigidity
Structure-guided optimization and binding assays
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